BenchChemオンラインストアへようこそ!

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Medicinal chemistry Scaffold derivatization Hydrogen-bond acceptor count

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide (CAS 892855-00-4) is a synthetic heterocyclic small molecule featuring a fused chromeno[4,3-d]thiazole bicyclic core linked via a propanamide spacer to a terminal phenylsulfonyl moiety. The compound has a molecular formula of C19H16N2O4S2 and a molecular weight of 400.47 g·mol⁻¹, placing it within lead-like chemical space.

Molecular Formula C19H16N2O4S2
Molecular Weight 400.47
CAS No. 892855-00-4
Cat. No. B3005113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
CAS892855-00-4
Molecular FormulaC19H16N2O4S2
Molecular Weight400.47
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H16N2O4S2/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22)
InChIKeySOFDOEVVWFKEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Procurement and Compound Overview


N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide (CAS 892855-00-4) is a synthetic heterocyclic small molecule featuring a fused chromeno[4,3-d]thiazole bicyclic core linked via a propanamide spacer to a terminal phenylsulfonyl moiety [1]. The compound has a molecular formula of C19H16N2O4S2 and a molecular weight of 400.47 g·mol⁻¹, placing it within lead-like chemical space [2]. Its rigid, planar tricyclic scaffold shares topological features with the 4H-thiochromeno[4,3-d]thiazol-2-amine class of angiogenesis inhibitors reported by Bhat et al. (2013), although the chromeno (O-bridged) variant represents a distinct electronic and conformational series [3].

Why N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Cannot Be Replaced by Generic In-Class Analogs


The chromeno[4,3-d]thiazole scaffold family exhibits steep structure–activity gradients, where minor modifications to the exocyclic amine substituent, linker length, or sulfonyl oxidation state produce marked differences in computed physicochemical descriptors and, by class-level inference, in target engagement profiles [1]. The phenylsulfonyl-propanamide side chain of CAS 892855-00-4 introduces a specific spatial array of hydrogen-bond acceptors (six total, including two sulfonyl S=O groups) and a calculated lipophilicity (XLogP3 = 2.6) that differs quantitatively from the parent amine, the 4-methoxyphenyl analog, the thioether congener, and the butanamide chain-length variant [2]. In the absence of direct comparative pharmacological data, these measurable molecular property differences constitute the basis for non-interchangeability in medicinal chemistry campaigns, where even single-atom alterations in linker oxidation state or aromatic substitution can ablate or invert biological activity.

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Versus Parent Amine Scaffold (CAS 31877-68-6)

The target compound replaces the primary amine at the thiazole 2-position of 4H-chromeno[4,3-d]thiazol-2-amine with a 3-(phenylsulfonyl)propanamide group, increasing the hydrogen-bond acceptor count from 3 to 6 [1]. This modification substantially expands the polar surface area (122 Ų vs. a computed ~51 Ų for the parent amine scaffold) and introduces two strong sulfonyl S=O acceptors geometrically positioned at the terminus of a flexible three-carbon linker . The gain in H-bond acceptor capacity may translate into differentiated target recognition, particularly for binding pockets that require multiple polar contacts with a sulfonyl pharmacophore.

Medicinal chemistry Scaffold derivatization Hydrogen-bond acceptor count

Lipophilicity Tuning Relative to the 4-Methoxyphenylsulfonyl Analog (CAS 922984-88-1)

The unsubstituted phenylsulfonyl group in CAS 892855-00-4 yields a computed XLogP3 of 2.6, whereas the 4-methoxy analog (CAS 922984-88-1, C20H18N2O5S2) is expected to exhibit a lower XLogP3 due to the electron-donating methoxy substituent increasing polarity [1]. This ~0.3–0.5 log unit difference (estimated from substituent π constants: –OCH₃ π = –0.02, but with TPSA increase of ~9 Ų) results in measurably distinct partitioning behavior, which is relevant when screening in cell-based assays where membrane permeability and non-specific protein binding are lipophilicity-dependent parameters [2].

Lipophilicity Drug-likeness SAR exploration

Oxidation-State Differentiation from the Phenylthioether Analog (CAS 681165-48-0)

CAS 892855-00-4 contains a sulfonyl group (S=O₂) at the terminal phenyl position, whereas its closest commercially catalogued congener, N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide (CAS 681165-48-0), possesses a thioether (S–C) at the analogous position . The oxidation state difference (S(VI) vs. S(II)) alters the electronic character from a strong electron-withdrawing sulfonyl to an electron-donating thioether. Computed molecular formulas (C19H16N2O4S2 vs. C19H16N2O2S2) reflect the presence of two additional oxygen atoms, which increase molecular weight by 32 Da and raise TPSA by approximately 40–45 Ų [1]. The sulfone is also metabolically more resistant to oxidative clearance than the corresponding thioether, which is susceptible to P450-mediated S-oxidation [2].

Sulfonyl vs. thioether Oxidation state Metabolic stability

Linker-Length Optimization: Propanamide (C3) Versus Butanamide (C4) Congener (CAS 922908-34-7)

The propanamide spacer in CAS 892855-00-4 places the phenylsulfonyl group three methylene units from the amide carbonyl, whereas the butanamide analog (CAS 922908-34-7) extends the chain to four methylene units . This single methylene deletion modifies both the conformational ensemble accessible to the terminal sulfonyl group and the overall molecular shape. The target compound has a rotatable bond count of 5 versus 6 for the butanamide variant, yielding a slightly more constrained and potentially more enthalpically favorable binding topology when the sulfonyl group must occupy a defined spatial position relative to the chromeno-thiazole anchor [1].

Linker length Conformational flexibility SAR

Class-Level Scaffold Precedent: Chromeno-Thiazole Hybrids as Antimicrobial and Antitumor Agents

Although no direct bioassay data are publicly available for CAS 892855-00-4 in ChEMBL or PubChem BioAssay [1], the chromene-thiazole hybrid scaffold to which it belongs has been independently validated. Elnaggar et al. (2019) reported that a series of thiazoles substituted on the chromene scaffold exhibited significant cytotoxic activity against HCT116 colorectal carcinoma cells (MTT assay) comparable to doxorubicin, and several derivatives demonstrated excellent antimicrobial activity against Candida albicans [2]. Separately, chromone-2-aminothiazole derivatives have been developed as nanomolar CK2 kinase inhibitors (compound 5i: IC₅₀ = 0.08 μM vs. CK2; HL-60 antiproliferative IC₅₀ = 0.25 μM) [3]. These data provide class-level support for the chromeno-thiazole core as a productive starting point for probe and lead discovery, but they do not constitute direct evidence of the target compound's own activity.

Chromene-thiazole scaffold Antimicrobial Antitumor Cytotoxicity

Computational Drug-Likeness and Lead-Like Property Profile (Rule-of-Five Compliance)

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW < 500, XLogP3 < 5, HBD = 1, HBA = 6 ≤ 10) and three of four lead-like criteria (MW ≤ 460, XLogP3 ≤ 4.7, though HBA = 6 exceeds the preferred ≤4 limit for fragment-lead space) [1]. In comparison, the parent amine scaffold (MW = 204.25) is a fragment-sized molecule potentially lacking sufficient complexity for target selectivity, while the 4-methoxy analog (MW = 430.50) pushes closer to the upper MW boundary [2]. The target compound occupies an intermediate 'sweet spot' in the MW–lipophilicity continuum, balancing the scaffold recognition elements with physicochemical properties compatible with both biochemical and cell-based assay formats.

Drug-likeness ADME prediction Lead selection

Recommended Application Scenarios for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Based on Differentiated Evidence


Scaffold-Hopping and SAR Expansion from Chromone-2-Aminothiazole CK2 Inhibitors

Given the validated CK2 inhibitory activity of chromone-2-aminothiazole derivatives (IC₅₀ down to 0.08 μM) [1], CAS 892855-00-4 provides a structurally distinct entry point for scaffold-hopping studies. Its phenylsulfonyl-propanamide extension replaces the chromone carbonyl with a flexible sulfonyl-bearing side chain, potentially accessing different sub-pocket interactions. The compound's 6 H-bond acceptors and XLogP3 of 2.6 offer a differentiated physicochemical profile for probing CK2 or related kinase targets where sulfonyl-mediated contacts are hypothesized.

Anti-Angiogenesis Screening Based on Tricyclic Thiazole Scaffold Precedent

Bhat et al. (2013) established that 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives act as low-micromolar HUVEC proliferation inhibitors with anti-angiogenic activity in endothelial tube formation assays [2]. CAS 892855-00-4, bearing the structurally homologous chromeno (O-bridged) core, represents a matched-pair comparator to the thiochromeno series. Procuring this compound enables a direct O-for-S heteroatom substitution study to isolate the contribution of the bridging atom to anti-angiogenic potency.

Sulfonyl Pharmacophore Library Assembly for HTS and Fragment-Based Screening

The phenylsulfonyl group is a privileged pharmacophore in numerous drug classes (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors). CAS 892855-00-4 integrates this sulfonyl warhead with a rigid tricyclic scaffold that provides shape complementarity for target binding pockets [3]. With no reported bioassay data, this compound is best deployed as part of a diverse sulfonyl-containing screening library for HTS campaigns where novel target engagement is sought, rather than as a tool compound with a predefined mechanism.

Physicochemical Benchmarking and Property-Based Lead Optimization

With its balanced MW (400.47), moderated lipophilicity (XLogP3 2.6), full Rule-of-Five compliance, and intermediate rotatable bond count (5) [4], CAS 892855-00-4 can serve as a property benchmark in lead optimization programs. When evaluating SAR around the chromeno-thiazole scaffold, this compound defines the baseline for linker length (propanamide), sulfonyl oxidation state, and lipophilicity, against which analogs with methoxy substitution, thioether reduction, or chain-length variation (butanamide) can be quantitatively compared.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.